molecular formula C21H26O3 B12895183 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) CAS No. 87688-72-0

2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran)

Cat. No.: B12895183
CAS No.: 87688-72-0
M. Wt: 326.4 g/mol
InChI Key: MWHYXDARRBCTLO-UHFFFAOYSA-N
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Description

5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) is an organic compound characterized by its unique structure, which includes three 2-methylfuran groups attached to a central hexane-1,1,1-triyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of hexane-1,1,1-triyl chloride with 2-methylfuran in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding lactones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of lactones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of acylated furans.

Scientific Research Applications

5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) exerts its effects involves interactions with various molecular targets. The furan rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The central hexane-1,1,1-triyl core provides structural stability and flexibility, allowing the compound to adopt different conformations.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triacryloylhexahydro-1,3,5-triazine: Another compound with a triazine core and multiple functional groups.

    5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde): Similar structure with thiophene rings instead of furan rings.

Uniqueness

5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) is unique due to its combination of furan rings and a hexane-1,1,1-triyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

87688-72-0

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-[1,1-bis(5-methylfuran-2-yl)hexyl]-5-methylfuran

InChI

InChI=1S/C21H26O3/c1-5-6-7-14-21(18-11-8-15(2)22-18,19-12-9-16(3)23-19)20-13-10-17(4)24-20/h8-13H,5-7,14H2,1-4H3

InChI Key

MWHYXDARRBCTLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(O1)C)(C2=CC=C(O2)C)C3=CC=C(O3)C

Origin of Product

United States

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